molecular formula C9H7NO3 B6161604 3-methyl-1,2-benzoxazole-6-carboxylic acid CAS No. 478169-72-1

3-methyl-1,2-benzoxazole-6-carboxylic acid

Cat. No.: B6161604
CAS No.: 478169-72-1
M. Wt: 177.2
InChI Key:
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Description

3-methyl-1,2-benzoxazole-6-carboxylic acid is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,2-benzoxazole-6-carboxylic acid typically involves the reaction of 2-aminophenol with various aldehydes or carboxylic acids under specific conditions. One common method involves the use of 2-aminophenol and substituted benzaldehyde in the presence of a catalyst such as nano-ZnO and a solvent like DMF at elevated temperatures . Another method involves the reaction of 3-carboxy-2-aminophenol with acetic acid and tetrabutylammonium bromide (TBAB) under heating .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways to ensure high yields and minimal environmental impact. Techniques such as the use of nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,2-benzoxazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-methyl-1,2-benzoxazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1,2-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, which lacks the methyl and carboxylic acid groups.

    2-methylbenzoxazole: Similar structure but with a methyl group at a different position.

    6-carboxybenzoxazole: Similar structure but without the methyl group.

Uniqueness

3-methyl-1,2-benzoxazole-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity, and overall effectiveness in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1,2-benzoxazole-6-carboxylic acid involves the condensation of 3-methylsalicylic acid with o-phenylenediamine followed by oxidation of the resulting intermediate to form the target compound.", "Starting Materials": [ "3-methylsalicylic acid", "o-phenylenediamine", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-methylsalicylic acid (1.0 g) and o-phenylenediamine (1.2 g) in ethanol (20 mL) and add sodium nitrite (0.5 g) in water (5 mL) dropwise with stirring at 0°C.", "Step 2: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.", "Step 3: Add sodium hydroxide (1.0 g) in water (10 mL) dropwise to the reaction mixture with stirring at 0°C until the pH reaches 8-9.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 6: Dissolve the yellow solid in hydrochloric acid (10 mL) and add sodium bicarbonate until the pH reaches 7-8.", "Step 7: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain a white solid.", "Step 9: Recrystallize the white solid from ethanol to obtain 3-methyl-1,2-benzoxazole-6-carboxylic acid as a white solid (yield: 70-80%)." ] }

CAS No.

478169-72-1

Molecular Formula

C9H7NO3

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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